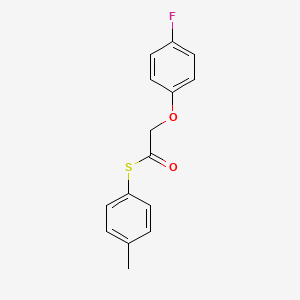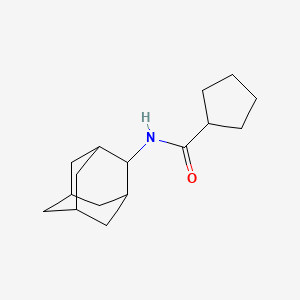
N-2-adamantylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ACPD and is classified as an adamantane derivative. ACPD has been found to have properties that make it useful for a variety of research purposes, including its ability to act as an agonist for certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of ACPD involves its ability to bind to certain receptors in the brain. Specifically, ACPD acts as an agonist for the metabotropic glutamate receptor. This receptor is involved in a variety of processes, including synaptic plasticity, learning, and memory. By binding to this receptor, ACPD can modulate the activity of neurons in the brain and affect these processes.
Biochemical and Physiological Effects:
ACPD has been found to have a variety of biochemical and physiological effects. For example, it has been found to increase the release of glutamate in the brain, which can affect synaptic plasticity and learning. ACPD has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ACPD is that it is a relatively stable compound that can be easily synthesized. This makes it useful for a variety of research purposes. However, one limitation of ACPD is that it can be difficult to work with in certain experimental conditions. For example, it may be unstable in certain solvents or at certain temperatures.
Direcciones Futuras
There are many potential future directions for research on ACPD. One area of interest is its potential use in the treatment of neurological disorders. For example, ACPD may be useful in the treatment of Parkinson's disease or Alzheimer's disease. Another area of interest is its potential use in the study of synaptic plasticity and learning. ACPD may be useful in understanding how these processes work at the molecular level. Finally, ACPD may have potential applications in the development of new drugs or therapies for a variety of conditions.
Métodos De Síntesis
ACPD can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of adamantane with nitric acid to form 2-nitroadamantane. The second step involves the reduction of 2-nitroadamantane to 2-aminoadamantane. Finally, 2-aminoadamantane is reacted with cyclopentanecarboxylic acid to form ACPD.
Aplicaciones Científicas De Investigación
ACPD has been found to have a variety of potential research applications. One of the most promising applications is its ability to act as an agonist for certain receptors in the brain. These receptors are involved in a variety of processes, including learning and memory. ACPD has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
N-(2-adamantyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-16(12-3-1-2-4-12)17-15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFGIRLSJRNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

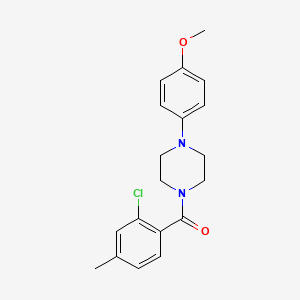

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
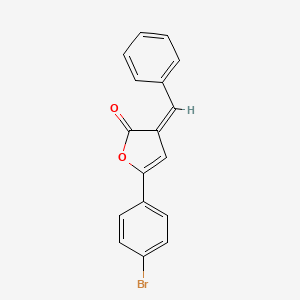
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
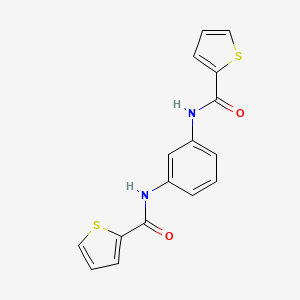
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
